L-Seryl-L-alanyl-L-histidyl-L-lysinamide
Description
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a tetrapeptide composed of serine (Ser), alanine (Ala), histidine (His), and lysinamide (Lys-NH₂). The terminal lysinamide group may enhance stability against proteolytic degradation compared to free lysine-terminated peptides.
Properties
CAS No. |
834861-82-4 |
|---|---|
Molecular Formula |
C18H32N8O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C18H32N8O5/c1-10(24-17(30)12(20)8-27)16(29)26-14(6-11-7-22-9-23-11)18(31)25-13(15(21)28)4-2-3-5-19/h7,9-10,12-14,27H,2-6,8,19-20H2,1H3,(H2,21,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)/t10-,12-,13-,14-/m0/s1 |
InChI Key |
RRWPBKZPVVZPAB-PYJNHQTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Peptides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Amino Acid Sequence | Notable Features |
|---|---|---|---|---|
| This compound | C₁₉H₃₂N₈O₆* | ~492.5 (calculated) | Ser-Ala-His-Lys-NH₂ | Terminal lysinamide; histidine residue |
| N-Acetyl-L-seryl-L-tyrosyl-... (Ev3,7,15) | C₇₇H₁₀₉N₂₁O₁₉S | 1664.88 | Ac-Ser-Tyr-Ser-Met-Glu-His-... | Acetylated N-terminus; extended chain |
| L-Lysinamide (Ala-Ala-Ala-Ser-Phe-Lys-...) (Ev6) | C₄₂H₇₃N₁₃O₁₀ | 920.11 | Ala-Ala-Ala-Ser-Phe-Lys-Ala-Lys | Multiple alanine residues; phenylalanine |
| MDP (N-acetylmuramyl-Ala-Ser-D-isoGln) (Ev5) | C₂₀H₃₅N₃O₁₁ | 493.5 | MurNAc-Ala-Ser-D-isoGln | Muramyl sugar; D-isoglutamine |
| L-Phenylalaninamide (Lys-Ser-Ala-Tyr-Met-Arg) (Ev11) | C₄₁H₆₄N₁₂O₉S | 901.09 | Lys-Ser-Ala-Tyr-Met-Arg-Phe-NH₂ | Tyrosine, methionine, arginine residues |
Note: The molecular formula for this compound is extrapolated from standard peptide bond calculations, as explicit data is absent in the evidence.
Immunomodulatory Activity
- MDP (Ev5): Demonstrates synergistic immunostimulatory effects with endotoxins, enhancing antitumor activity but exacerbating endotoxic shock in guinea pigs at 150 µg doses. This highlights the role of muramyl groups and D-isoglutamine in immune modulation .
- This compound: No direct activity data, but the absence of muramyl or acetylated termini (unlike MDP or the acetylated peptide in Ev7) suggests divergent biological roles.
Stability and Degradation
- L-Lysinamide (Ev6) : The presence of multiple alanine residues may enhance proteolytic stability, though this is speculative without explicit data.
- Acetylated Peptides (Ev7,15) : N-terminal acetylation and disulfide bonds (inferred from sulfur content) likely improve stability under physiological conditions.
Gaps in Research
- Ecological Impact: No data exist for this compound, mirroring gaps noted for N-Acetyl-L-seryl-L-tyrosyl-... (Ev10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
